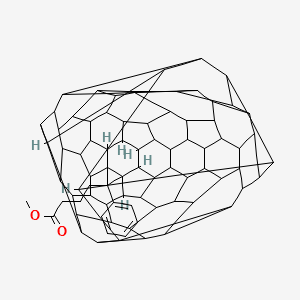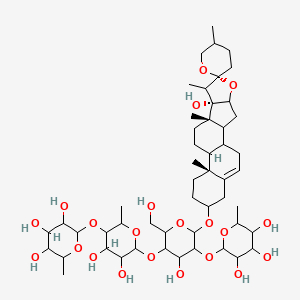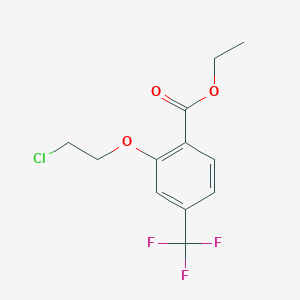
Ethyl 2-(2-chloroethoxy)-4-(trifluoromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-chloroethoxy)-4-(trifluoromethyl)benzoate is an organic compound with a complex structure, characterized by the presence of a benzoate group, a chloroethoxy group, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-chloroethoxy)-4-(trifluoromethyl)benzoate typically involves the reaction of 2-(2-chloroethoxy)ethanol with 4-(trifluoromethyl)benzoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction temperature is maintained at around 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The purification of the final product is typically achieved through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(2-chloroethoxy)-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Derivatives with different functional groups replacing the chloroethoxy group.
Oxidation Reactions: Carboxylic acids or ketones.
Reduction Reactions: Alcohols or aldehydes.
Aplicaciones Científicas De Investigación
Ethyl 2-(2-chloroethoxy)-4-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(2-chloroethoxy)-4-(trifluoromethyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The chloroethoxy and trifluoromethyl groups contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Ethyl 2-(2-chloroethoxy)-4-(trifluoromethyl)benzoate can be compared with similar compounds such as:
Ethyl 2-(2-chloroethoxy)acetate: Similar structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-(2-Chloroethoxy)ethanol: A simpler compound with fewer functional groups, used as an intermediate in organic synthesis.
4-(Trifluoromethyl)benzoic acid: Contains the trifluoromethyl group but lacks the ester and chloroethoxy functionalities.
Propiedades
Fórmula molecular |
C12H12ClF3O3 |
|---|---|
Peso molecular |
296.67 g/mol |
Nombre IUPAC |
ethyl 2-(2-chloroethoxy)-4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C12H12ClF3O3/c1-2-18-11(17)9-4-3-8(12(14,15)16)7-10(9)19-6-5-13/h3-4,7H,2,5-6H2,1H3 |
Clave InChI |
LUTVYFDUMQLFAE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=C(C=C1)C(F)(F)F)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


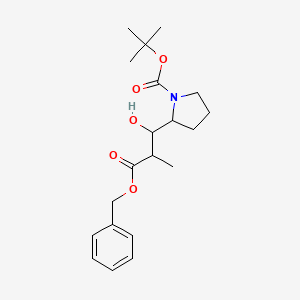
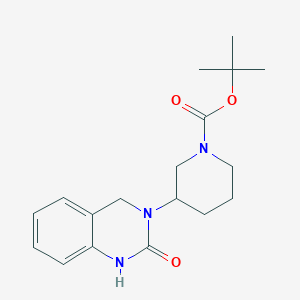
![6H-Purin-6-one, 2-amino-1,9-dihydro-9-[[1-[(1-oxopropoxy)methyl]-2-(phenylmethoxy)ethoxy]methyl]-](/img/structure/B14794657.png)
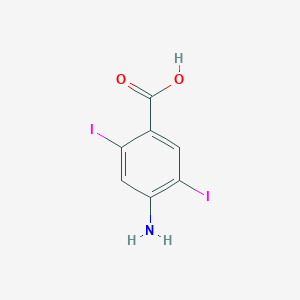
![(4AR,10BR)-8-Chloro-4-methyl-1H,2H,3H,4H,4AH,5H,6H,10BH-benzo[F]quinolin-3-one](/img/structure/B14794671.png)
![Tert-butyl 5-[[3-bromo-5-(diethoxyphosphorylmethyl)phenyl]methyl]-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate](/img/structure/B14794675.png)
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N,3-dimethylbutanamide](/img/structure/B14794680.png)
![(2S)-2-amino-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]propanamide; trifluoroacetic acid](/img/structure/B14794688.png)
![[1-(2-Bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropyl] 2-hydroxypropanoate](/img/structure/B14794691.png)
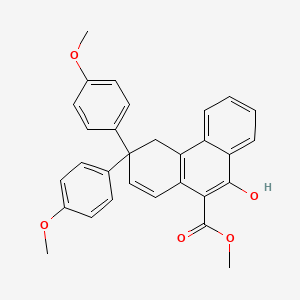
![2-amino-N-[(3,4-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14794698.png)
![(9R,10S,13S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14794714.png)
